molecular formula C22H28N2O6 B4075533 Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine

Cat. No.: B4075533
M. Wt: 416.5 g/mol
InChI Key: KPDUTNUCCKHVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid found in many plants and vegetables. It is known for its strong acidic properties and its ability to form complexes with metal ions. The piperazine derivative in this compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine typically involves multiple steps. One common method starts with the preparation of 1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine through a series of reactions involving phenol derivatives and piperazine. This intermediate is then reacted with oxalic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or diethyl ether and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to ensure that the final product meets the required specifications. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate various physiological processes. The oxalic acid component can chelate metal ions, affecting enzymatic activities and other biochemical pathways. The combined effects of these interactions contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid: A simple dicarboxylic acid with strong acidic properties.

    1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine: A piperazine derivative with potential pharmaceutical applications.

    Phenylpiperazine: A class of compounds known for their psychoactive properties.

Uniqueness

Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine is unique due to its combination of oxalic acid and piperazine moieties. This combination allows it to exhibit properties of both components, making it a versatile compound with potential applications in various fields. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions further enhances its uniqueness.

Properties

IUPAC Name

oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.C2H2O4/c1-2-5-18(6-3-1)17-24-20-9-7-19(8-10-20)23-16-4-13-22-14-11-21-12-15-22;3-1(4)2(5)6/h1-3,5-10,21H,4,11-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDUTNUCCKHVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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